N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Description
N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that features two isoindole rings, each containing a dioxo group
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c1-20-15(23)12-7-6-9(8-13(12)16(20)24)14(22)19-21-17(25)10-4-2-3-5-11(10)18(21)26/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFEKOIWXQCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide typically involves the reaction of phthalic anhydride with thiocarbohydrazide in methanol. This reaction produces an intermediate, which upon boiling in water or ethanol, yields the target compound . The condensation of this intermediate with aldehydes and aldoses further affords thiosemicarbazide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using commercially available solvents and reagents, followed by purification through standard procedures such as thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The isoindole rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve refluxing in solvents like acetic anhydride or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide involves its interaction with molecular targets through its isoindole rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives such as N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide and N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide .
Uniqueness
N-(1,3-dioxoisoindol-2-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide is unique due to its dual isoindole structure, which provides distinct chemical and biological properties. This dual structure allows for more complex interactions and reactivity compared to similar compounds with a single isoindole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
